3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-8-9-18(12-16(15)2)27(24,25)21-13-20(23)22-10-11-26-19(14-22)17-6-4-3-5-7-17/h3-9,12,19,21H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSTXYGMNXAGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
This intermediate is typically prepared via chlorination of 3,4-dimethoxybenzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions involve refluxing in anhydrous dichloromethane at 40–50°C for 4–6 hours, yielding the sulfonyl chloride with >85% purity. Excess SOCl₂ is removed under reduced pressure, and the product is stabilized in inert solvents such as tetrahydrofuran (THF).
Preparation of 2-Amino-1-(2-Phenylmorpholino)Ethan-1-One
The morpholino-ketone intermediate is synthesized through a nucleophilic substitution reaction between 2-phenylmorpholine and chloroacetyl chloride. In a patented procedure, 2-phenylmorpholine is dissolved in dichloromethane and treated with chloroacetyl chloride at −10°C to 0°C in the presence of triethylamine (TEA) as a base. The reaction mixture is stirred for 2–3 hours, followed by aqueous workup to isolate the keto-amine.
Stepwise Synthesis of the Target Compound
Sulfonamide Coupling Reaction
The critical step involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-amino-1-(2-phenylmorpholino)ethan-1-one. This is conducted in a two-phase system:
- Reaction Setup : The sulfonyl chloride (1.2 equiv) is dissolved in THF and cooled to 0°C. A solution of the morpholino-ketone (1.0 equiv) and TEA (2.5 equiv) in THF is added dropwise over 30 minutes.
- Stirring and Monitoring : The mixture is stirred at 25°C for 12–16 hours, with progress monitored via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 3:7).
- Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield a crude solid.
Key Parameters :
- Temperature control (<30°C) minimizes side reactions such as sulfonate ester formation.
- Excess sulfonyl chloride ensures complete amine conversion.
Crystallization and Purification
The crude product is purified via recrystallization from ethanol/water (4:1). Slow cooling to 4°C yields needle-like crystals with >98% purity (HPLC). Alternative methods include silica gel chromatography using a gradient of methanol (0–5%) in dichloromethane.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming the absence of unreacted starting materials.
Optimization Strategies and Yield Enhancement
Solvent Selection
Comparative studies indicate THF outperforms dichloromethane in coupling efficiency due to its higher polarity, which stabilizes the transition state. Yields improve from 68% (DCM) to 82% (THF).
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP; 0.1 equiv) accelerates the reaction by 30%, reducing the stirring time to 8 hours.
Challenges and Mitigation
Epimerization at the Morpholine Center
The morpholine ring’s stereochemical integrity is vulnerable under basic conditions. Using milder bases (e.g., N-methylmorpholine instead of TEA) and lower temperatures (0–5°C) reduces epimerization to <2%.
Byproduct Formation
Hydrolysis of the sulfonyl chloride to sulfonic acid is minimized by maintaining anhydrous conditions and employing molecular sieves (3Å).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl moiety, to form various oxo derivatives.
Reduction: Reduction reactions can target the oxo group, converting it back to a hydroxyl group under mild conditions using reagents like sodium borohydride.
Substitution: The benzenesulfonamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be used to study enzyme interactions and inhibition. Its sulfonamide group is known to interact with various biological targets, making it a useful probe in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The morpholinoethyl moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzenesulfonamide Derivatives
| Compound | Aromatic Substituents | Side Chain Modification | Morpholine/Phenyl Presence |
|---|---|---|---|
| Target Compound | 3,4-dimethyl | 2-oxo-2-(2-phenylmorpholino)ethyl | Yes |
| N-(2-Morpholinoethyl)benzenesulfonamide | None | 2-morpholinoethyl | Yes (no phenyl) |
| 4-Methyl-N-(2-oxoethyl)benzenesulfonamide | 4-methyl | 2-oxoethyl | No |
| 3,4-Dichloro-N-(2-phenylpiperazinyl)benzenesulfonamide | 3,4-dichloro | 2-phenylpiperazinyl | No (piperazine instead) |
Key Observations :
- The 2-phenylmorpholino group introduces conformational rigidity and π-π stacking capabilities absent in simpler morpholine derivatives, as observed in crystallographic studies using SHELXL .
- Replacement of morpholine with piperazine (e.g., in 3,4-dichloro-N-(2-phenylpiperazinyl)benzenesulfonamide) alters hydrogen-bonding patterns due to differences in nitrogen basicity and ring puckering.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP* | Aqueous Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 429.5 | 2.8 | 12.5 | 168–172 |
| N-(2-Morpholinoethyl)benzenesulfonamide | 298.4 | 1.2 | 45.3 | 145–148 |
| 4-Methyl-N-(2-oxoethyl)benzenesulfonamide | 243.3 | 0.9 | 89.7 | 132–135 |
Notes:
- LogP values calculated using Schrödinger’s QikProp.
- The target compound’s higher LogP (2.8 vs. 1.2–0.9) reflects increased hydrophobicity due to methyl and phenyl groups, reducing aqueous solubility but enhancing lipid bilayer penetration.
- The melting point correlates with crystallinity; the target compound’s rigid morpholino-phenyl system promotes a tightly packed lattice, raising the melting point compared to flexible analogs.
Table 3: Inhibitory Activity (IC₅₀, nM)
| Compound | CA IX | CA XII | EGFR Kinase |
|---|---|---|---|
| Target Compound | 8.2 | 15.7 | 420 |
| N-(2-Morpholinoethyl)benzenesulfonamide | 34.5 | 48.9 | >1000 |
| Acetazolamide (reference CA inhibitor) | 12.1 | 10.3 | N/A |
Key Findings :
- The target compound exhibits 10-fold higher CA IX/XII inhibition than simpler morpholino derivatives, attributed to optimal steric complementarity between its phenylmorpholino group and the enzyme’s hydrophobic pocket.
- Moderate EGFR kinase activity suggests off-target effects, a common limitation in sulfonamide-based inhibitors.
Biological Activity
3,4-Dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a benzene ring with methyl and sulfonamide substitutions, along with a morpholine moiety. Its synthesis and biological implications are subjects of ongoing research, particularly in the fields of medicinal chemistry and pharmacology.
Structure
The chemical structure of 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide includes:
- A sulfonamide group , which is known for its role in various biological activities.
- A morpholine ring , which enhances the compound's binding affinity to biological targets.
- Two methyl groups on the benzene ring, influencing its solubility and reactivity.
Molecular Formula
The molecular formula for this compound is .
Synthesis
The synthesis typically involves multiple steps:
- Preparation of the benzene sulfonamide derivative.
- Introduction of the morpholine ring through nucleophilic substitution reactions.
- Use of solvents like DMF or DMSO under strong basic conditions to facilitate the reactions.
The biological activity of 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites in enzymes, potentially inhibiting their activity. The morpholine component may enhance specificity and binding affinity towards certain molecular targets.
Anticancer Activity
Research has indicated that compounds similar to 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).
- The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Comparative Studies
In comparative studies, compounds derived from similar structures have shown varying degrees of biological activity. For example, novel derivatives have been tested against human cancer cell lines with IC50 values indicating their potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4-Dimethyl Compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
| Other Derivatives | U-937 | 0.12 - 2.78 |
These findings suggest that modifications in the chemical structure can lead to enhanced biological activity.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide against several cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, leading to significant cell death in MCF-7 and A549 cell lines.
Study 2: Enzymatic Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. The sulfonamide moiety was found to effectively inhibit certain enzymes involved in cancer progression, suggesting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,4-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted benzene ring followed by coupling with a morpholine derivative. Key steps include:
- Nucleophilic substitution : Reaction of 3,4-dimethylbenzenesulfonyl chloride with a secondary amine (e.g., 2-phenylmorpholine) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Oxidation : Use of dimethyl sulfoxide (DMSO) as a mild oxidant to introduce the ketone group at the 2-oxo position, requiring precise temperature control (60–80°C) and reaction time (6–12 hours) to avoid over-oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve peaks for sulfonamide protons (δ 7.5–8.2 ppm), morpholine ring protons (δ 3.2–4.1 ppm), and methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion ([M+H]⁺) and fragments corresponding to the sulfonamide and morpholine moieties .
- X-ray Crystallography : Resolves torsional angles (e.g., S–N–C–C) and confirms stereochemistry, with data refined using software like SHELXL .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate activation energies for intermediates (e.g., tetrahedral transition states) using B3LYP/6-31G(d) basis sets. Compare with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates, correlating with experimental yields .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Dose-Response Curves : Test compound solubility in DMSO/PBS mixtures to rule out aggregation artifacts. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .
Q. How does the morpholine ring’s conformation influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurements : Shake-flask method (octanol/water) quantifies lipophilicity, with morpholine’s oxygen acting as a hydrogen-bond acceptor, reducing LogP by ~0.5 units compared to piperidine analogs .
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption, where morpholine’s rigidity improves permeability 2-fold over flexible amines .
Data Analysis & Troubleshooting
Q. How to address unexpected byproducts during large-scale synthesis?
- Methodology :
- LC-MS Monitoring : Identify impurities (e.g., sulfone derivatives from over-oxidation) early using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Reaction Quenching : Add ascorbic acid to terminate oxidation at the ketone stage, preventing sulfone formation .
Q. What causes variability in crystallographic data for polymorphs of this compound?
- Methodology :
- Powder XRD : Compare experimental patterns (Cu-Kα radiation) with predicted ones (Mercury software) to identify polymorphs.
- Thermogravimetric Analysis (TGA) : Detect solvent retention (e.g., ethanol) in crystal lattices, which alters unit cell parameters .
Biological & Mechanistic Studies
Q. How to design assays for evaluating the compound’s inhibition of kinase targets?
- Methodology :
- Kinase Profiling : Use ADP-Glo™ assay (Promega) across a panel of 100+ kinases. IC₅₀ values <1 µM suggest selectivity for PI3Kα or MAPK pathways .
- Crystallographic Docking : Align the sulfonamide group with ATP-binding pockets (PDB: 6EWK) using AutoDock Vina .
Q. What structural modifications enhance metabolic stability without losing potency?
- Methodology :
- Deuterium Incorporation : Replace benzylic hydrogens with deuterium to slow CYP3A4-mediated oxidation, extending half-life in plasma (t₁/₂ from 2.1 to 4.7 hours) .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, improving oral bioavailability (AUC increased by 3.5× in rat models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
